Methyl homoserine

Description

BenchChem offers high-quality Methyl homoserine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl homoserine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

88550-65-6 |

|---|---|

Molecular Formula |

C5H11NO3 |

Molecular Weight |

133.15 |

IUPAC Name |

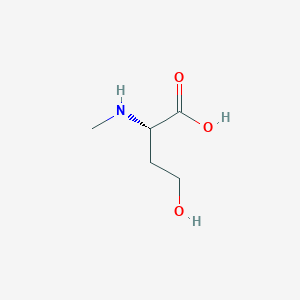

(2S)-4-hydroxy-2-(methylamino)butanoic acid |

InChI |

InChI=1S/C5H11NO3/c1-6-4(2-3-7)5(8)9/h4,6-7H,2-3H2,1H3,(H,8,9)/t4-/m0/s1 |

InChI Key |

QKAIIJHXZDNKMY-BYPYZUCNSA-N |

SMILES |

CNC(CCO)C(=O)O |

Isomeric SMILES |

CN[C@@H](CCO)C(=O)O |

Canonical SMILES |

CNC(CCO)C(=O)O |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: O-Methyl-L-Homoserine (Methoxine)

Structural Analogues in Protein Engineering and Biomanufacturing[1]

Executive Summary

O-methyl-L-homoserine (also known as Methoxine or L-2-amino-4-methoxybutanoic acid ) is a structural isostere of L-methionine where the thioether sulfur atom is replaced by an ether oxygen.[1] This single atom substitution—Oxygen for Sulfur—creates a profound divergence in physicochemical properties, rendering the molecule resistant to oxidative degradation while maintaining sufficient structural fidelity to be recognized by the translational machinery.

For drug development professionals, O-methyl-L-homoserine represents a double-edged sword:

-

A Critical Impurity: In methylotrophic yeast fermentation (Pichia pastoris), it is a potent translational contaminant that compromises biologic purity.

-

A Strategic Tool: In rational drug design, it serves as an oxidation-resistant surrogate for methionine, enhancing the shelf-life and stability of peptide therapeutics.

Section 1: Chemical Identity & Physicochemical Properties

The structural distinction between Methionine and O-methyl-L-homoserine lies in the

1.1 Structural Comparison

| Feature | L-Methionine (Met) | O-methyl-L-homoserine (Methoxine) |

| Formula | ||

| MW | 149.21 g/mol | 133.15 g/mol |

| Side Chain | ||

| Bond Length | C-S (~1.8 Å) | C-O (~1.4 Å) |

| Redox Activity | High (Oxidizes to Met-SO, Met-SO | Inert (Resistant to ROS) |

| Hydropathy | Hydrophobic | Amphipathic (Ether oxygen increases polarity) |

| Mass Shift | Reference (0 Da) |

1.2 Visualization: Structural Isosterism

Figure 1: Structural comparison highlighting the sulfur-to-oxygen substitution that confers oxidative resistance while maintaining steric compatibility.

Section 2: Biogenesis & The "Methanol Trap" in Biomanufacturing

In the context of recombinant protein production using Komagataella phaffii (formerly Pichia pastoris), O-methyl-L-homoserine is not merely a reagent but a metabolic byproduct that can ruin production batches.

2.1 Mechanism of Misincorporation

When Pichia strains (particularly MutS phenotypes utilizing the AOX1 promoter) are fed methanol as a carbon source, the high flux of methanol triggers a side reaction by the enzyme O-acetylhomoserine sulfhydrylase .

Normally, this enzyme catalyzes the formation of homocysteine (Met precursor) from O-acetylhomoserine and sulfide.[2] However, in the presence of excess methanol and limiting sulfur, the enzyme accepts methanol as a nucleophile, synthesizing O-methyl-L-homoserine.

The Critical Failure Point:

Methionyl-tRNA Synthetase (MetRS) cannot effectively discriminate between Methionine and O-methyl-L-homoserine. Consequently, Methoxine is charged onto tRNA

2.2 Biosynthetic Pathway Diagram

Figure 2: The "Methanol Trap" pathway demonstrating how methanol induction leads to the synthesis and translational misincorporation of Methoxine.

Section 3: Applications in Drug Development (Peptide Engineering)

Conversely, in synthetic peptide chemistry, O-methyl-L-homoserine is a valuable building block.[3] Methionine residues in therapeutic peptides are "hotspots" for oxidation, which can alter potency and immunogenicity. Substituting Met with O-methyl-L-homoserine eliminates this risk.

3.1 Engineering Logic

-

Oxidation Resistance: The ether bond does not react with reactive oxygen species (ROS).

-

Steric Conservation: The side chain length is nearly identical to Methionine, preserving the hydrophobic core packing of the protein.

-

Use Cases:

-

Oxyntomodulin Analogues: Substitution at position 27 improves stability.

-

IL-18 Polypeptides: Used to create "oxidation-proof" variants for longer shelf-life.

-

Section 4: Experimental Protocols

4.1 Protocol: Detection of Methoxine Misincorporation (QC Workflow)

Objective: Identify and quantify the -16 Da variant in recombinant proteins produced in P. pastoris.

-

Sample Preparation:

-

Digest the purified protein with Trypsin (or appropriate protease) to generate peptides.

-

Ensure non-reducing conditions if preserving disulfides, or reduce/alkylate (DTT/IAA) for full coverage.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., 1.7 µm particle size).

-

Gradient: 5-40% Acetonitrile/0.1% Formic Acid over 60 mins.

-

Mass Spec: High-resolution Q-TOF or Orbitrap.

-

-

Data Processing:

-

Quantification:

-

Calculate the ratio of the extracted ion chromatogram (XIC) area of the Methoxine-containing peptide vs. the Wild-type peptide.

-

4.2 Protocol: Prevention in Bioprocessing

Objective: Suppress O-methyl-L-homoserine synthesis during methanol induction.

-

Feed Strategy:

-

Do not use Methanol as the sole carbon source if possible (co-feeding with Sorbitol reduces metabolic stress).

-

-

Media Supplementation:

-

Strain Engineering:

-

Use strains with met2 or met17 knockouts if auxotrophy is manageable, or overexpression of MetRS to favor the natural substrate.

-

Section 5: References

-

Schotte, P., et al. (2016). Pichia pastoris MutS strains are prone to misincorporation of O-methyl-L-homoserine at methionine residues when methanol is used as the sole carbon source. Microbial Cell Factories. Link[4]

-

PubChem. O-Methylhomoserine (Compound CID 18713). National Library of Medicine. Link

-

Sibirny, A. A., et al. (2023). Effect of Methionine on Gene Expression in Komagataella phaffii Cells.[2] MDPI Microorganisms. Link

-

Google Patents. Bifunctional cytokine compositions (IL-18 modifications). WO2023161857A1. Link

-

Morinaga, Y., et al. (1982). Biosynthesis of Homocysteine in a Facultative Methylotroph.[5] Agricultural and Biological Chemistry. Link

Sources

The Biological Role of O-Methylhomoserine in Methionine Biosynthesis: Mechanisms of Toxicity and Implications for Synthetic Methylotrophy

Executive Summary

In canonical biochemistry, methionine biosynthesis is a tightly regulated process driven by transsulfuration or direct sulfhydrylation. However, the introduction of non-native carbon sources—specifically methanol—exposes a latent, promiscuous enzymatic shunt. Under these conditions, the intermediate O-methylhomoserine (OMH), also known as methoxinine, is generated. Far from being a functional biological intermediate, OMH is a potent, toxic oxa-analog of methionine.

For researchers and metabolic engineers developing synthetic methylotrophs (e.g., engineered Corynebacterium glutamicum or Escherichia coli), OMH accumulation represents a critical bottleneck. This whitepaper deconstructs the biochemical origin of OMH, its mechanism of toxicity as an antimetabolite, and the evolutionary engineering strategies required to bypass this metabolic trap.

The Biochemical Origin: The Methanol-Induced Shunt

In many industrial microorganisms, such as C. glutamicum, methionine is synthesized via the direct sulfhydrylation pathway. The key enzyme in this pathway is O-acetylhomoserine sulfhydrolase (MetY) , which typically catalyzes the conversion of O-acetylhomoserine to homocysteine using free sulfide, or directly to methionine using methanethiol 1.

However, MetY exhibits broad nucleophile promiscuity. When cells are cultivated in methanol-supplemented media—a common strategy for next-generation biomanufacturing—methanol acts as a competing nucleophile in the MetY active site. The enzyme catalyzes the alkylation of O-acetylhomoserine with methanol, yielding O-methylhomoserine (OMH) and acetate 1.

Fig 1: MetY-catalyzed canonical methionine biosynthesis vs. the toxic O-methylhomoserine shunt.

Mechanisms of Toxicity: The "Methoxinine" Effect

OMH (methoxinine) is a structural analog of methionine where the thioether sulfur atom is replaced by an oxygen atom 2. This subtle atomic substitution drastically alters the biophysical properties of the molecule, leading to systemic cellular toxicity through two primary mechanisms:

Translational Disruption and Protein Misfolding

Because of its structural similarity to methionine, OMH acts as a competitive antimetabolite. It is erroneously recognized by methionyl-tRNA synthetase and misincorporated into nascent polypeptide chains during translation 3. Unlike sulfur, oxygen is highly electronegative and lacks the polarizability required to form stabilizing interactions (such as sulfur-aromatic bonds) within protein cores. Furthermore, OMH cannot undergo reversible oxidation (unlike methionine, which forms methionine sulfoxide), stripping proteins of a critical redox-buffering mechanism and leading to widespread protein misfolding and loss of catalytic function 4.

Methylation Cycle Collapse

OMH competitively inhibits methionine adenosyltransferase (MetK), the essential enzyme responsible for synthesizing S-adenosylmethionine (SAM) 5. By choking off the supply of SAM, OMH disrupts global cellular methylation, halting DNA replication, RNA processing, and essential metabolite synthesis.

Implications for Synthetic Methylotrophy

To utilize methanol as a sustainable biomanufacturing feedstock, strains must be engineered to tolerate high methanol concentrations. Adaptive Laboratory Evolution (ALE) has proven highly effective in overcoming OMH-induced toxicity 6.

For example, ALE of C. glutamicum yielded the methanol-tolerant "Tol1" strain, which harbors an A165T mutation in MetY 1. This specific amino acid substitution is located near the substrate-cofactor binding pocket. The bulkier threonine residue sterically hinders the entry of methanol while preserving the binding of the native, highly nucleophilic sulfide, effectively shutting down the toxic OMH shunt.

Data Summary: Impact of MetY Evolution on Methanol Tolerance

The following table summarizes the quantitative physiological shifts observed when the MetY promiscuity is engineered out of methylotrophic strains.

| Strain Genotype | MetY Mutation | Methanol Tolerance Limit | Intracellular OMH (Relative) | Growth Rate (µ, h⁻¹) in 0.5M Methanol |

| C. glutamicum WT | None | < 250 mM | High (~4.5 mM) | 0.05 |

| C. glutamicum Tol1 | A165T | > 1.0 M | Negligible (< 0.2 mM) | 0.28 |

Experimental Methodologies: Self-Validating Protocols

To accurately engineer and evaluate methylotrophic strains, researchers must deploy rigorous, artifact-free analytical workflows. The following protocols are designed with built-in causality and self-validation mechanisms.

Fig 2: Self-validating analytical workflow for the quantification of intracellular OMH.

Protocol 1: Artifact-Free Intracellular OMH Quantification via LC-MS/MS

Causality Focus: Standard metabolomics protocols utilize cold methanol (-80°C) to quench cellular metabolism. However, applying methanol to MetY-expressing cells during lysis can artificially generate OMH ex vivo, leading to massive false positives. We replace this with a cold saline/filtration approach.

-

Cultivation & Spiking (Self-Validation): Grow strains to mid-log phase (OD₆₀₀ ~1.0) in minimal media with varying methanol concentrations. Prior to quenching, spike the culture with a known concentration of ¹³C₅-¹⁵N-Methionine. This internal standard validates extraction efficiency and accounts for ion suppression during MS.

-

Non-Methanol Quenching: Rapidly vacuum-filter 5 mL of culture through a 0.22 µm PTFE membrane. Immediately submerge the filter in 2 mL of pre-chilled (-20°C) Acetonitrile:Water (1:1 v/v) to halt enzymatic activity without introducing methanol.

-

Metabolite Extraction: Subject the quenched cells to 3 cycles of freeze-thaw (liquid nitrogen to 4°C), followed by sonication (30s on/off, 5 mins). Centrifuge at 15,000 x g for 10 mins at 4°C to pellet debris.

-

LC-MS/MS Analysis: Inject the supernatant onto a HILIC column coupled to a triple quadrupole mass spectrometer. Operate in Multiple Reaction Monitoring (MRM) mode. OMH is detected via the specific precursor-to-product ion transition (e.g., m/z 134.1 → m/z 88.0).

Protocol 2: In Vitro MetY Promiscuity Assay

Causality Focus: To prove that a novel MetY mutation (e.g., A165T) specifically reduces methanol utilization rather than globally destroying enzyme function, we must calculate the competitive specificity constant (

-

Enzyme Purification: Express His₆-tagged MetY (WT and mutants) in E. coli BL21(DE3) and purify via Ni-NTA chromatography.

-

Reaction Setup: In a 50 mM HEPES buffer (pH 7.5) containing 10 µM PLP (pyridoxal 5'-phosphate), add 5 mM O-acetylhomoserine.

-

Competitive Nucleophile Incubation: Initiate the reaction by adding a mixture of 1 mM Sodium Sulfide and 500 mM Methanol.

-

Negative Control (Self-Validation): Run a parallel reaction using heat-denatured MetY (95°C for 10 mins) to establish the baseline of spontaneous, non-enzymatic alkylation.

-

Quantification: Stop the reaction at specific time points using 1% formic acid. Quantify the formation of Homocysteine (via Ellman's reagent, DTNB, measuring absorbance at 412 nm) versus OMH (via LC-MS/MS). The ratio of Homocysteine to OMH dictates the enzyme's nucleophile preference.

References

-

Lessmeier, L., & Wendisch, V. F. (2015). Identification of two mutations increasing the methanol tolerance of Corynebacterium glutamicum. BMC Microbiology (PMC). URL:1

-

PubChem. (2025). O-Methylhomoserine | C5H11NO3 | CID 18713. National Institutes of Health. URL:2

-

ResearchGate. (2025). Rapid cloning of metK encoding methionine adenosyltransferase from Corynebacterium glutamicum. URL:5

-

PMC. (2026). A reprogrammed genetic code consisting of 32 distinct amino acids. National Institutes of Health. URL:3

-

RSC Publishing. (2014). A catalytic role for methionine revealed by a combination of computation and experiments on phosphite dehydrogenase. URL:4

-

Frontiers. (2021). Improving the Methanol Tolerance of an Escherichia coli Methylotroph via Adaptive Laboratory Evolution Enhances Synthetic Methanol Utilization. URL:6

Sources

- 1. Identification of two mutations increasing the methanol tolerance of Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-Methylhomoserine | C5H11NO3 | CID 18713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A reprogrammed genetic code consisting of 32 distinct amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A catalytic role for methionine revealed by a combination of computation and experiments on phosphite dehydrogenase - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53009D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Improving the Methanol Tolerance of an Escherichia coli Methylotroph via Adaptive Laboratory Evolution Enhances Synthetic Methanol Utilization [frontiersin.org]

Distinguishing O-methyl-L-homoserine and L-methionine: A Structural and Functional Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides a comprehensive analysis of the fundamental differences between O-methyl-L-homoserine and L-methionine. While structurally similar, these molecules exhibit profound distinctions in their elemental composition, physicochemical properties, biological roles, and metabolic fates. L-methionine is a proteinogenic, sulfur-containing essential amino acid central to numerous core biological processes, including protein synthesis and methyl-group transfer. In contrast, O-methyl-L-homoserine is its oxygen-ether analog, primarily utilized as a synthetic building block in peptide chemistry and drug design to confer unique properties. This guide elucidates these differences from a molecular to a functional level, offering field-proven insights and detailed analytical protocols for their unambiguous differentiation, thereby empowering researchers in their experimental design and interpretation.

Foundational Comparison: Structure and Physicochemical Properties

The primary distinction between L-methionine and O-methyl-L-homoserine lies in a single atom within their side chains. L-methionine possesses a sulfur atom forming a thioether, whereas O-methyl-L-homoserine contains an oxygen atom in an ether linkage. This seemingly minor substitution has significant implications for their chemical behavior and biological recognition.

Molecular Structure

The core structure of both molecules is an α-amino acid, but the side chain composition is the key differentiator.

Caption: Chemical structures of L-methionine and O-methyl-L-homoserine.

Physicochemical Data Summary

The substitution of sulfur with oxygen results in a notable difference in molecular weight and likely impacts properties such as polarity and bond angles, which in turn influences their interaction with biological macromolecules and analytical separation.

| Property | L-Methionine | O-methyl-L-homoserine |

| Molecular Formula | C₅H₁₁NO₂S | C₅H₁₁NO₃ |

| Molecular Weight | 149.21 g/mol [1][2] | 133.15 g/mol [3][4] |

| IUPAC Name | (2S)-2-amino-4-(methylthio)butanoic acid[5] | (2S)-2-amino-4-methoxybutanoic acid |

| CAS Number | 63-68-3[2] | 4385-91-5[3] |

| Key Functional Group | Thioether (-S-CH₃) | Ether (-O-CH₃) |

Biosynthesis and Biological Function: A Tale of Two Pathways

The origins and cellular roles of these two molecules are fundamentally different. L-methionine is a product of a highly conserved and essential biosynthetic pathway, while O-methyl-L-homoserine is primarily a synthetic compound used in laboratory settings.

L-methionine: An Essential Metabolic Hub

In most bacteria, fungi, and plants, L-methionine is synthesized de novo from L-homoserine, an intermediate derived from aspartate.[6][7] This pathway is absent in humans, making methionine an essential amino acid that must be obtained from the diet.[6]

The biosynthesis from L-homoserine involves the activation of the terminal hydroxyl group, typically through acetylation or succinylation, followed by a series of reactions to introduce sulfur and a methyl group.[8][9]

Caption: Simplified biosynthetic pathway of L-methionine from L-homoserine.

Core Functions of L-methionine:

-

Protein Synthesis: It is one of the 20 standard proteinogenic amino acids and serves as the initiating amino acid in the translation of nearly all eukaryotic proteins.[6][10]

-

Methyl Group Donor: L-methionine is the precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the cell, essential for the methylation of DNA, RNA, proteins, and phospholipids.[11][12]

-

Sulfur Source: It provides sulfur for the synthesis of other critical molecules, including cysteine and the antioxidant glutathione.[10]

O-methyl-L-homoserine: A Tool for Chemical Biology and Drug Discovery

O-methyl-L-homoserine is not a known intermediate in primary metabolic pathways. It is predominantly used as a synthetic amino acid derivative. Its protected forms, such as Fmoc-O-methyl-L-homoserine, are valuable reagents in solid-phase peptide synthesis.[13][14]

Applications in Research and Development:

-

Peptidomimetic Design: Incorporating this analog into a peptide sequence can alter its physicochemical properties.[] Replacing a methionine with O-methyl-L-homoserine can increase resistance to oxidation, as the thioether in methionine is susceptible to oxidation to sulfoxide and sulfone forms.

-

Drug Development: It serves as a building block for creating peptide-based drugs with enhanced stability, solubility, or altered receptor-binding characteristics.[13]

-

Bioconjugation and Probes: Its structure can be leveraged in creating probes for studying biological systems or for bioconjugation applications.[13]

Analytical Methodologies for Unambiguous Differentiation

For researchers, distinguishing between these two compounds in a complex biological matrix or a synthetic reaction mixture is critical. Due to their structural differences, several analytical techniques can be employed for their separation and identification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[16]

Experimental Workflow: LC-MS/MS

The significant difference in molecular weight (16 Da) and polarity makes baseline separation and identification straightforward.

Sources

- 1. L-Methionine, Essential amino acid (CAS 63-68-3) | Abcam [abcam.com]

- 2. L-Methionine [webbook.nist.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. O-Methylhomoserine | C5H11NO3 | CID 18713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Homoserine - Wikipedia [en.wikipedia.org]

- 8. ijpas.org [ijpas.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. L Methionine: Structure, Benefits & Dietary Sources Explained [vedantu.com]

- 11. L-methionine biosynthesis III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. chemimpex.com [chemimpex.com]

- 14. Fmoc-O-methyl-L-homoserine - Creative Peptides [creative-peptides.com]

- 16. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Methyl Homoserine: The Methionine Isostere for Oxidative Stability and Precision Engineering

Executive Summary

Methyl homoserine represents a critical class of non-proteinogenic amino acid analogs used to modulate peptide stability, conformation, and biological activity. In the context of drug development and peptidomimetics, the term "methyl homoserine" typically refers to two distinct structural modifications, each serving a unique engineering purpose:

- -Methyl-L-Homoserine (Methoxinine): A side-chain analog of Methionine where the sulfur atom is replaced by oxygen. It is primarily used as an oxidatively stable isostere to probe methionine's role in ligand binding without the risk of sulfoxide formation.

- -Methyl-Homoserine: A backbone-modified quaternary amino acid used to constrain peptide conformation , stabilizing helical structures and preventing enzymatic degradation.

This guide provides a technical deep-dive into the synthesis, properties, and experimental application of these analogs, with a primary focus on

Part 1: Chemical Identity & Structural Logic[1]

The Methionine Isostere ( -Methyl-L-Homoserine)

Methionine is prone to oxidation, forming sulfoxides (Met(O)) and sulfones (Met(O)

Table 1: Structural & Physicochemical Comparison

| Property | L-Methionine (Met) | Impact on Design | |

| Side Chain | Isosteric replacement | ||

| Atom Radius | Sulfur: ~1.80 Å | Oxygen: ~1.52 Å | Oxygen is smaller; slight reduction in side-chain volume. |

| Bond Angle | C-S-C: ~99° | C-O-C: ~110° | Ether linkage is more bent; affects packing slightly. |

| Electronegativity | Sulfur: 2.58 | Oxygen: 3.44 | Ether oxygen is a harder H-bond acceptor than sulfur. |

| Oxidation | High (forms sulfoxide) | Inert | Primary Advantage: Resistant to ROS and atmospheric oxidation. |

| Hydrophobicity | High | Moderate | Oxygen increases polarity; may improve solubility. |

The Conformational Constraint ( -Methyl-Homoserine)

By replacing the

Part 2: Synthesis Methodologies

Protocol A: Synthesis of Fmoc- -Methyl-L-Homoserine

For use in Solid Phase Peptide Synthesis (SPPS).

Principle:

The synthesis relies on the selective

Reagents:

-

N-Fmoc-L-Homoserine (commercially available or synthesized from Met via alkylation/hydrolysis)

-

Methyl Iodide (MeI)

-

Silver Oxide (Ag

O) or Sodium Hydride (NaH) -

DMF (Anhydrous)

Step-by-Step Protocol:

-

Carboxyl Protection (Optional but recommended for solution phase):

-

Convert Fmoc-L-Homoserine to Fmoc-L-Homoserine Allyl Ester or Methyl Ester to prevent carboxyl methylation.

-

Note: If using Ag

O/MeI, carboxyl methylation is a competing reaction; using a pre-formed ester is safer.

-

-

-Methylation:

-

Dissolve Fmoc-Hse-OR (1.0 eq) in anhydrous DMF (0.1 M).

-

Add Ag

O (1.5 eq) and MeI (5.0 eq). -

Stir at room temperature for 16–24 hours in the dark.

-

Monitoring: Check via TLC (Hexane:EtOAc) or LC-MS for conversion of the alcohol to the methyl ether.

-

-

Hydrolysis (if Ester used):

-

Treat with LiOH (2.0 eq) in THF/H

O (3:1) at 0°C to remove the ester protection without affecting the Fmoc group (careful pH control required) or use Pd(PPh

-

-

Purification:

-

Acidify to pH 3 with dilute HCl.

-

Extract with Ethyl Acetate.

-

Purify via flash column chromatography (SiO

, DCM/MeOH gradient). -

Yield: Typically 60–75%.

-

Visualization of Synthesis Logic

Figure 1: Synthetic route from Methionine/Homoserine to the SPPS-ready Fmoc-O-Methyl-Homoserine building block.

Part 3: Biological Applications & Experimental Design

The "Methionine Scan" (Oxidation-Proofing)

In drug discovery, Methionine residues are often "hotspots" for oxidation, leading to shelf-life instability.

-

Strategy: Systematically replace Met residues with

-Methyl-Homoserine. -

Interpretation:

-

If binding affinity is retained : The Met residue likely functions via steric packing (hydrophobic effect). The O-analog mimics this volume sufficiently.

-

If binding affinity is lost : The sulfur atom may be involved in a specific S-

interaction (with aromatic residues) or specific H-bonding that the oxygen atom cannot replicate due to geometry or electronegativity differences.

-

Metabolic Engineering & Labeling

-Methyl-Homoserine is structurally distinct enough to avoid rapid incorporation by standard aminoacyl-tRNA synthetases in some organisms, but can be engineered into proteins using auxotrophic strains or evolved synthetases (MetRS mutants).-

Application: It can serve as a metabolic marker or a tool to introduce polarity into hydrophobic cores of designed proteins without destabilizing the fold.

Part 4: Experimental Protocols (SPPS Incorporation)

When incorporating Fmoc-

Protocol: Solid Phase Coupling

-

Resin Preparation:

-

Use Rink Amide or Wang resin (loading 0.3–0.6 mmol/g).

-

Swell in DMF for 30 minutes.

-

-

Deprotection:

-

20% Piperidine in DMF (2 x 10 min).

-

Wash: DMF (3x), DCM (3x), DMF (3x).

-

-

Activation & Coupling:

-

Amino Acid: Fmoc-

-Methyl-Hse-OH (3.0 eq). -

Activator: HATU (2.9 eq) or DIC/Oxyma (preferred for lower racemization risk).

-

Base: DIPEA (6.0 eq).

-

Time: 60–90 minutes at Room Temperature.

-

Note: The ether side chain is unreactive under standard coupling conditions. No special side-chain protection is needed.

-

-

Cleavage:

-

Reagent K equivalent: TFA/Phenol/Water/TIPS (88:5:5:2).

-

Crucial: Do not use thioanisole or EDT if you are strictly avoiding sulfur contaminants, though they are standard scavengers. For O-Me-Hse peptides, standard scavengers are compatible.

-

Time: 2–3 hours.

-

-

Analysis:

-

The mass shift compared to Methionine is -16 Da (S = 32, O = 16).

-

Met MW: 149.2 g/mol (residue mass 131.04).

-

O-Me-Hse MW: 133.1 g/mol (residue mass 115.06).

-

Part 5: Decision Framework

Use the following logic tree to determine when to employ Methyl Homoserine analogs in your research.

Figure 2: Decision matrix for selecting the appropriate methyl homoserine analog.

References

-

Chemical Synthesis of Methionine Analogs Organic Syntheses, Coll. Vol. 2, p.385 (1943). Foundational text on the synthesis of methionine and homoserine derivatives.

-

Fmoc-O-methyl-L-homoserine in Peptide Synthesis Chem-Impex International Product Guide. Technical specifications and commercial availability of the SPPS building block.

-

Biosynthesis and Regulation of Homoserine and Methionine Journal of Bacteriology, "Control of Methionine Synthesis and Uptake by MetR and Homocysteine". Details the biological pathways linking homoserine to methionine, relevant for metabolic engineering applications.

-

Synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine Journal of Organic Chemistry, 2003. Advanced protocol for synthesizing complex homoserine derivatives for neoglycopeptides.

-

Non-proteinogenic Amino Acids in Drug Discovery Frontiers in Plant Science, "Physiological Aspects of Non-Proteinogenic Amino Acids". Review of the utility of non-coded amino acids like homoserine in biological systems.

Structural and Functional Divergence: N-Methyl vs. O-Methyl L-Homoserine

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Peptide Scientists[1]

Executive Summary: The Homoserine Scaffold

L-Homoserine (2-amino-4-hydroxybutanoic acid) serves as a critical junction molecule in metabolic pathways and a versatile scaffold in synthetic medicinal chemistry. Its dual functionality—a reactive

This guide analyzes the structural and functional bifurcation of L-homoserine methylation:

-

N-methylation (Backbone Engineering): Modifies the

-amino group, altering peptide bond cis/trans isomerization, proteolytic stability, and backbone hydrogen bonding.[1] -

O-methylation (Side-Chain Engineering): Modifies the

-hydroxyl group, creating a methionine isostere that alters polarity and hydrogen bond donor capability without affecting the peptide backbone directly.

Structural & Physicochemical Analysis[2][3][4][5][6]

The locus of methylation dictates the molecule's behavior in biological systems. The following table contrasts the fundamental shifts in physicochemical properties.

Comparative Properties Table

| Feature | N-Methyl-L-Homoserine | O-Methyl-L-Homoserine |

| IUPAC Name | (2S)-4-hydroxy-2-(methylamino)butanoic acid | (2S)-2-amino-4-methoxybutanoic acid |

| Modification Site | ||

| Chemical Class | Secondary Amine / Amino Acid | Primary Amine / Ether |

| H-Bond Donor (Side Chain) | Retained ( | Lost ( |

| H-Bond Donor (Backbone) | Lost (Amide NH becomes N-Me) | Retained (Amide NH) |

| Electronic Effect | Inductive (+I) on N; Steric bulk on backbone | Inductive (+I) on O; Lipophilic side chain |

| Peptide Bond Geometry | Promotes cis-amide conformers | Standard trans-amide preference |

| Biomimicry | N-Methylated peptide natural products | Methionine (S |

| LogP (Est.) | ~ -3.2 (More Lipophilic than parent) | ~ -2.8 (Increased Lipophilicity) |

Mechanistic Implications[1][4][9][10][11][12]

-

N-Methylation: The introduction of the methyl group on the nitrogen eliminates a critical hydrogen bond donor in the peptide backbone.[2] This often disrupts

-helix formation and can induce a "kink" in the peptide chain, favoring turn structures or cis-amide bonds (the "N-methyl effect"). It significantly enhances resistance to proteases by sterically hindering the enzymatic active site.[1] -

O-Methylation: This modification creates a side chain structurally homologous to Methionine (

), replacing the sulfur with oxygen (

Synthetic Methodologies

Synthesis of these analogues requires orthogonal protecting group strategies to ensure regioselectivity.[1]

Diagram: Divergent Synthetic Pathways

Caption: Divergent synthetic routes. Path A focuses on amine modification (often requiring transient protection of the side chain if highly reactive), while Path B requires full protection of the amino and carboxyl groups to isolate the hydroxyl for etherification.

Experimental Protocols

Protocol A: Synthesis of N-Methyl-L-Homoserine (via Reductive Amination)

Context: This method is preferred for introducing the methyl group while maintaining chiral integrity.

-

Reagents: L-Homoserine, Formaldehyde (37% aq.), Sodium Cyanoborohydride (

), Methanol.[1] -

Procedure:

-

Dissolve L-Homoserine (10 mmol) in Methanol (50 mL).

-

Add Formaldehyde (1.1 eq) and stir for 30 minutes to form the Schiff base.[1]

-

Cool to 0°C and slowly add

(1.5 eq).[1] -

Critical Step: Monitor pH.[1] Maintain pH ~6-7 using acetic acid to prevent over-methylation (quaternization).[1]

-

Stir for 12 hours at room temperature.

-

Quench with water and purify via ion-exchange chromatography (Dowex 50W).[1]

-

-

Validation:

-

NMR: Look for the N-Me singlet at

~2.4-2.7 ppm. -

TLC: Ninhydrin stain will show a different color (often reddish/brown) compared to the purple of the primary amine.

-

Protocol B: Synthesis of O-Methyl-L-Homoserine (Williamson Ether Variation)

Context: Requires protecting the amine and carboxylic acid to prevent side reactions.

-

Reagents: N-Boc-L-Homoserine-tert-butyl ester (Starting Material), Methyl Iodide (MeI), Silver Oxide (

), DMF.[1] -

Procedure:

-

Dissolve N-Boc-L-Homoserine-tert-butyl ester (5 mmol) in anhydrous DMF (20 mL).

-

Add

(5 eq) followed by MeI (10 eq).[1] Note: -

Stir in the dark (foil-wrapped flask) for 24 hours.

-

Filter through Celite to remove silver salts.[1]

-

Concentrate in vacuo.[1]

-

Deprotection: Treat with TFA/DCM (1:[1]1) to remove Boc and t-Bu groups if the free amino acid is desired.

-

-

Validation:

-

NMR: Appearance of a methoxy singlet at

~3.3 ppm.[1] -

Mass Spec: Shift of +14 Da relative to the protected precursor.

-

Biological & Pharmacological Implications[1][8]

Structure-Activity Relationship (SAR) Logic

The choice between N- and O-methylation is a strategic decision in drug design.

-

N-Methyl-L-Homoserine (The "Shield"):

-

Proteolytic Stability: Peptide bonds involving N-methyl amino acids are poor substrates for proteases.[1]

-

Membrane Permeability: N-methylation reduces the energy penalty of desolvation (fewer H-bonds to break), improving passive diffusion across cell membranes.

-

Conformational Constraint: Used to lock peptides into bioactive conformations (e.g., turns).[1]

-

-

O-Methyl-L-Homoserine (The "Mimic"):

-

Methionine Antimetabolite: It can act as a substrate for enzymes that process methionine, potentially inhibiting S-adenosylmethionine (SAM) synthesis.[1]

-

Probe Design: The methoxy group is chemically inert compared to the thioether of methionine (which is prone to oxidation to sulfoxide). This makes O-methyl-homoserine a "redox-stable" methionine analogue for structural studies.

-

Diagram: SAR Decision Flow

Caption: Decision tree for selecting methylation sites based on desired pharmacological outcomes.

References

-

PubChem. (2025).[1][3] N-Methyl-L-homoserine | C5H11NO3.[3] National Library of Medicine.[1] [Link][1]

-

Kulikova, V. V., et al. (2024).[1] O-Acetylhomoserine Sulfhydrylase as a Key Enzyme of Direct Sulfhydrylation in Microbial Methionine Biosynthesis. ResearchGate. [Link]

-

Organic Syntheses. (2003).[1] Synthesis of N-Boc-L-Serine Methyl Ester (Analogous Protocol for Homoserine Derivatives). Org. Synth. [Link]

-

Hasegawa, H., et al. (2024).[1] Discovery of a novel methionine biosynthetic route via O-phospho-L-homoserine. Journal of Bacteriology. [Link]

Sources

Methyl-Homoserine Scaffolds in Quorum Sensing Modulation: Stability & Antagonism

This guide provides an in-depth technical analysis of Methyl-Homoserine derivatives and their critical role in modulating Quorum Sensing (QS) networks. While "methyl homoserine" can refer to metabolic intermediates (e.g., O-methyl-L-homoserine in methylotrophs), in the context of signal modulation and drug development , it refers to methylated analogs of the N-acyl homoserine lactone (AHL) headgroup .

These synthetic scaffolds—specifically

Executive Summary: The Methylation Strategy

Standard AHL signaling molecules are inherently unstable. They are susceptible to rapid degradation by lactonases (which open the lactone ring) and acylases (which cleave the amide bond) produced by host cells or competing bacteria.

The introduction of a methyl group into the homoserine lactone ring serves two primary mechanistic functions in drug design:

-

Steric Shielding (

-Methylation): Methylation at the C3 position (alpha to the carbonyl) creates steric hindrance that blocks the active site of lactonases, rendering the signal "non-hydrolyzable." -

Conformational Locking (

-Methylation): Methylation of the amide nitrogen alters the bond rotation and hydrogen-bonding capability, often converting a native agonist into a potent antagonist that binds the LuxR-type receptor but fails to induce the conformational change required for DNA binding.

Mechanistic Principles of Modulation

The Lactonolysis Blockade ( -Methylation)

The primary mechanism of QS quenching by nature is lactonolysis . Lactonases (e.g., AiiA) attack the ester bond of the homoserine ring.

-

Native AHL: The carbonyl carbon is accessible. Hydrolysis yields N-acyl-homoserine (inactive).

-

-Methyl-AHL: The addition of a methyl group at the

Receptor Antagonism ( -Methylation)

LuxR-type receptors rely on a conserved hydrogen bond network to recognize the AHL headgroup.

-

Native Interaction: The amide proton (N-H) of the AHL typically forms a critical hydrogen bond with a conserved aspartate (e.g., Asp70 in TraR) or tyrosine residue in the receptor pocket.

-

-Methyl Modulation: Replacing the H with a Methyl group (

Visualization: The Modulation Pathway

The following diagram illustrates how methylated homoserine analogs bypass degradation and inhibit gene expression compared to native signals.

Caption: Comparative pathway analysis showing how methyl-homoserine analogs resist lactonolysis and competitively inhibit LuxR activation.

Synthesis & Experimental Protocols

To study these effects, researchers must synthesize high-purity methylated analogs. Below is a validated protocol for synthesizing

Protocol 1: Synthesis of -Methyl Homoserine Lactone Analogs

Objective: Generate

Reagents:

- -substituted hydroxyproline esters (Precursor)[1][2]

-

(Diacetoxyiodo)benzene (DIB)[3]

-

Iodine (

) -

Dichloromethane (DCM)

Step-by-Step Workflow:

-

Precursor Dissolution: Dissolve 1.0 mmol of

-acyl-4-hydroxyproline methyl ester in anhydrous DCM. -

Radical Initiation: Add 1.5 equivalents of DIB and 1.0 equivalent of Iodine.

-

Irradiation: Irradiate the mixture with visible light (e.g., 80W tungsten lamp) at room temperature for 2–4 hours.

-

Reduction/Cyclization: The resulting intermediate is an aldehyde. Treat in situ with Sodium Borohydride (

) in Methanol.-

Critical Step: This reduces the aldehyde and facilitates spontaneous lactonization to form the

-methyl homoserine lactone ring.

-

-

Purification: Quench with saturated

, extract with EtOAc, and purify via radial chromatography (Hexane/EtOAc gradient).

Protocol 2: Biological Evaluation (Quorum Quenching Assay)

Objective: Quantify the antagonistic activity of the synthesized Methyl-HSL against a native signal.

System: Chromobacterium violaceum CV026 (Biosensor strain).

-

Principle: CV026 is AHL-synthase deficient (

). It produces purple violacein pigment only when exogenous AHL (e.g., C6-HSL) is added. An antagonist will reduce pigment production in the presence of C6-HSL.

Method:

-

Agar Preparation: Prepare LB agar plates inoculated with CV026 culture (

). -

Agonist Background: Supplement the agar with 50 nM synthetic C6-HSL (native agonist) to induce basal pigmentation.

-

Well Diffusion: Punch 5mm wells into the agar.

-

Treatment: Add 50 µL of the Methyl-Homoserine Analog (10 µM - 100 µM) into the wells. Include a DMSO solvent control.

-

Incubation: Incubate at 30°C for 24-48 hours.

-

Readout: Measure the diameter of the non-pigmented (white) halo around the well. A white halo on a purple background indicates successful receptor blockade (Quorum Quenching) without growth inhibition.

Comparative Data: Methylated vs. Native Ligands

The following table summarizes the physicochemical and biological shifts induced by methylation of the homoserine moiety.

| Feature | Native AHL (e.g., 3-oxo-C12-HSL) | ||

| Lactonase Stability | Low ( | High (Steric block of active site) | Moderate |

| Receptor Affinity ( | High (~5-50 nM) | Variable (often reduced) | High (Hydrophobic filling) |

| Functional Activity | Agonist (Activates QS) | Weak Agonist / Antagonist | Potent Antagonist |

| H-Bond Donor | Amide N-H present | Amide N-H present | Absent (N-Me blocks H-bond) |

| Primary Application | Biological Positive Control | Long-lasting Agonist | Quorum Quenching Drug |

References

-

Modulation of Bacterial Quorum Sensing with Synthetic Ligands. Source: National Institutes of Health (PMC). Context: Systematic evaluation of N-acylated homoserine lactones and the impact of headgroup modification on signal stability and receptor binding. URL:[Link]

-

Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers. Source: Molecules (MDPI) / PMC. Context: Detailed protocols for synthesizing N-methyl homoserine lactones via radical scission of hydroxyproline, and their evaluation as QS inhibitors. URL:[Link]

-

Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues. Source: MDPI (Molecules). Context: Review of heterocyclic modifications, including lactone ring methylation, to create bioisosteres that resist degradation. URL:[Link]

-

Acyl-Homoserine Lactone Quorum Sensing in Bacteria. Source: Journal of Microbiology. Context: Foundational understanding of the LuxI/LuxR circuit and the structural requirements for the homoserine lactone ring. URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Modulation of Host Biology by Pseudomonas aeruginosa Quorum Sensing Signal Molecules: Messengers or Traitors [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methanol-Essential Growth of Corynebacterium glutamicum: Adaptive Laboratory Evolution Overcomes Limitation due to Methanethiol Assimilation Pathway [mdpi.com]

Thermodynamic Stability of Methyl Homoserine Residues in Peptides

This is an in-depth technical guide on the thermodynamic and chemical stability of methyl homoserine residues in peptide engineering.

A Technical Guide for Peptide Drug Design & Development

Executive Summary

In peptide drug development, the native amino acid Methionine (Met) presents a critical liability: it is thermodynamically prone to oxidation, forming methionine sulfoxide (MetO) and sulfone. This conversion alters the residue’s polarity, destabilizing the hydrophobic core (

Methyl Homoserine residues serve as engineered solutions to this instability. This guide distinguishes between the two primary variants used in high-performance peptidomimetics:

- -Methyl-L-Homoserine (Mhs/Omh): An isosteric, non-oxidizable analog of Methionine where the thioether sulfur is replaced by an ether oxygen.

-

-Methyl-Homoserine (

This whitepaper details the thermodynamic rationale, synthesis protocols, and stability assessment workflows for incorporating these residues into therapeutic peptides.

Chemical & Structural Fundamentals

The Methionine Liability

Methionine contains a thioether side chain. In the presence of reactive oxygen species (ROS) or during long-term storage, the sulfur atom oxidizes.

-

Native Met Hydrophobicity: High (contributes to hydrophobic core packing).

-

Met-Sulfoxide (MetO): Highly polar.

-

Thermodynamic Impact: The mutation of a hydrophobic Met to a hydrophilic MetO typically destabilizes the folded state by 1–3 kcal/mol , often leading to unfolding and aggregation.

The -Methyl-Homoserine Solution (Mhs)

-Methyl-Homoserine replaces the sulfur atom (-

Bond Energy: The C-O-C ether bond is chemically inert to mild oxidants compared to the C-S-C thioether.

-

Steric Isostery: The Van der Waals radius of Oxygen (1.52 Å) is smaller than Sulfur (1.80 Å), but the overall side-chain topology is preserved, allowing Mhs to fit into Met-binding pockets with minimal perturbation to the native state (

).

The -Methyl-Homoserine Constraint

Introduction of a methyl group at the

-

Thorpe-Ingold Effect: The

-methyl group restricts the backbone into a helical conformation ( -

Proteolytic Stability: The quaternary center prevents protease recognition and cleavage.

Thermodynamic Stability Profile

Oxidative Thermodynamics ( -Methyl-Hse)

The primary advantage of Mhs is the prevention of the oxidative thermodynamic trap.

-

Reaction:

( -

Reaction:

(Kinetic barrier is insurmountable under physiological/storage conditions).

Table 1: Comparative Stability Metrics

| Residue | Side Chain | Hydrophobicity Index | Oxidation Potential | Helix Propensity ( |

| Methionine (Met) | 0.74 (High) | High (Unstable) | Neutral | |

| Met-Sulfoxide (MetO) | 0.24 (Low) | N/A (Oxidized) | Destabilizing | |

| ~0.65 (Mod. High) | Negligible (Stable) | Neutral/Stabilizing | ||

| Variable | Stable | Highly Stabilizing (-1.0 kcal/mol) |

Conformational Free Energy

When replacing Met with Mhs, the change in folding free energy (

-

Core Packing: Because the ether oxygen is smaller than sulfur, Mhs may leave small cavities in a tightly packed hydrophobic core. However, this destabilization is often negligible (< 0.5 kcal/mol) compared to the catastrophic destabilization of Met oxidation (> 2.0 kcal/mol).

-

Solvation: The ether oxygen is slightly more capable of hydrogen bonding with water than sulfur, potentially increasing solubility without disrupting the hydrophobic collapse.

Visualization: Pathways & Workflows

Diagram: Methionine Oxidation vs. Mhs Stability

The following diagram illustrates the divergent fates of Methionine and

Caption: Comparative fate of Methionine and O-Methyl-Homoserine under oxidative stress. Mhs preserves the native fold.

Diagram: Experimental Workflow for Stability Assessment

This workflow outlines the protocol to validate the incorporation and stability of Methyl Homoserine residues.

Caption: Step-by-step workflow for synthesizing and validating Mhs-containing peptides.

Experimental Protocols

Synthesis: Incorporation of Fmoc- -Methyl-L-Homoserine

Reagents:

-

Coupling Agents: DIC/Oxyma (Preferred to reduce racemization) or HATU/DIEA.

-

Resin: Rink Amide (for amides) or Wang (for acids).

Protocol:

-

Resin Swelling: Swell resin in DMF for 20 min.

-

Deprotection: 20% Piperidine in DMF (

min). Wash with DMF ( -

Coupling:

-

Dissolve Fmoc-L-HomoSer(Me)-OH (3.0 eq), Oxyma (3.0 eq), and DIC (3.0 eq) in DMF.

-

Pre-activate for 2 minutes.

-

Add to resin and shake for 60 minutes at Room Temperature.

-

Note: The ether side chain is unreactive; no special side-chain protection is required.

-

-

Cleavage:

-

Cocktail: 95% TFA, 2.5% TIS, 2.5%

. -

Critical: Avoid thiol scavengers (EDT, DTT) if possible, or use sparingly. While Mhs is stable, thiols are unnecessary as there is no Met to protect, and they can be difficult to remove.

-

Precipitate in cold diethyl ether.

-

Forced Degradation Assay (Oxidative Stress)

This assay quantifies the thermodynamic resistance of the Mhs peptide compared to the Met wild-type.

-

Preparation: Dissolve purified peptide (0.1 mg/mL) in PBS (pH 7.4).

-

Stress Condition: Add Hydrogen Peroxide (

) to a final concentration of 0.1% to 1.0%. -

Incubation: Incubate at 25°C or 37°C. Timepoints: 0h, 4h, 24h.

-

Quenching: Quench aliquots with excess Methionine or Sodium Ascorbate.

-

Analysis: Inject onto RP-HPLC (C18 column).

-

Met-Peptide: Will show a peak shift (MetO is more hydrophilic, elutes earlier) and Mass shift (+16 Da).

-

Mhs-Peptide: Should show no peak shift and no mass shift .

-

References

-

Comparison of Methionine and O-Methyl-Homoserine hydrophobicity and stability.

-

Source:

-

-

Synthesis and applic

-

Source:

-

-

Thermodynamic folding stability and Methionine oxid

-

Source:

-

-

Conform

-methyl amino acids.-

Source:

-

-

Homoserine Lactone equilibrium in peptide synthesis.

-

Source:

-

Sources

An In-Depth Technical Guide to the Biosynthetic Production of O-methyl-L-homoserine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the establishment of a biosynthetic pathway for the production of O-methyl-L-homoserine. As a non-proteinogenic amino acid, O-methyl-L-homoserine represents a valuable building block for the synthesis of novel peptides and pharmacologically active compounds. Given the absence of a well-characterized natural biosynthetic route, this document focuses on a rational metabolic engineering approach to establish a de novo pathway in a microbial host.

Introduction: The Potential of O-methyl-L-homoserine in Drug Discovery and Peptide Synthesis

O-methyl-L-homoserine is a structurally unique amino acid that holds significant promise in the fields of medicinal chemistry and materials science. Its incorporation into peptides can enhance metabolic stability, improve solubility, and modulate biological activity. The methyl ether functional group can serve as a chemical handle for further modifications, expanding its utility in the development of novel therapeutics and bioconjugates. While chemical synthesis of O-methyl-L-homoserine is established, a biosynthetic approach offers the potential for a more sustainable and cost-effective production method, starting from simple carbon sources. This guide outlines a proposed engineered biosynthetic pathway, leveraging the well-understood metabolism of L-homoserine and the enzymatic capabilities of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.

Part 1: Establishing the Precursor Pathway: Overproduction of L-homoserine

The foundation of a successful biosynthetic strategy for O-methyl-L-homoserine is the robust production of its direct precursor, L-homoserine. In microorganisms such as Escherichia coli, L-homoserine is a key intermediate in the aspartate metabolic pathway, leading to the synthesis of essential amino acids like threonine, methionine, and isoleucine. To channel the metabolic flux towards L-homoserine accumulation, a series of targeted genetic modifications are necessary.

The biosynthesis of L-homoserine from aspartate involves three key enzymatic steps:

-

Aspartokinase (AK): Phosphorylates aspartate to form aspartyl-4-phosphate. E. coli possesses three AK isozymes (encoded by thrA, metL, and lysC), each subject to feedback inhibition by different downstream amino acids.

-

Aspartate-semialdehyde dehydrogenase (Asd): Reduces aspartyl-4-phosphate to aspartate-semialdehyde.

-

Homoserine dehydrogenase (HD): Reduces aspartate-semialdehyde to L-homoserine. In E. coli, this activity is part of the bifunctional ThrA protein.

To achieve high-titer L-homoserine production, the following metabolic engineering strategies are recommended:

-

Deregulation of Aspartokinase: Overexpression of a feedback-resistant variant of aspartokinase is crucial to prevent the inhibition by downstream amino acids.

-

Enhancing Precursor Supply: Increasing the intracellular pool of aspartate can be achieved by overexpressing enzymes in the central carbon metabolism that lead to oxaloacetate, the direct precursor of aspartate.

-

Blocking Competing Pathways: To prevent the conversion of L-homoserine to other amino acids, key genes in the competing pathways should be deleted. This includes the genes for homoserine kinase (thrB), which converts L-homoserine to O-phospho-L-homoserine (the first step towards threonine), and homoserine O-succinyltransferase (metA), which directs L-homoserine towards methionine biosynthesis.

The following diagram illustrates the native and engineered pathways for L-homoserine production.

Caption: Proposed engineered pathway for O-methyl-L-homoserine.

Part 3: Experimental Protocols

This section provides detailed methodologies for the key experiments in establishing the biosynthetic production of O-methyl-L-homoserine.

Construction of the L-homoserine Overproducing Strain

-

Gene Deletions: Employ a markerless gene deletion method, such as the lambda Red recombinase system, to knock out the thrB and metA genes in the chromosome of the desired E. coli host strain (e.g., E. coli K-12).

-

Overexpression of Feedback-Resistant Aspartokinase: Clone a feedback-resistant thrA gene into a suitable expression vector (e.g., a pTrc-based plasmid).

-

Transformation: Transform the engineered plasmid into the thrB and metA deletion mutant to generate the L-homoserine overproducing strain.

-

Verification: Confirm the gene deletions and plasmid insertion by PCR and DNA sequencing.

Heterologous Expression of the O-Methyltransferase

-

Gene Synthesis and Cloning: Synthesize the codon-optimized gene for the selected candidate O-methyltransferase and clone it into an inducible expression vector (e.g., a pET vector with a T7 promoter).

-

Transformation: Transform the methyltransferase expression plasmid into the L-homoserine overproducing strain.

-

Expression Optimization: Optimize the expression of the O-methyltransferase by varying the inducer concentration (e.g., IPTG), induction temperature, and induction time. Analyze protein expression levels by SDS-PAGE.

Fermentation for O-methyl-L-homoserine Production

-

Seed Culture: Inoculate a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

-

Main Culture: Inoculate a flask containing defined minimal medium supplemented with a carbon source (e.g., glucose) with the overnight seed culture.

-

Induction: When the culture reaches a desired optical density (e.g., OD600 of 0.6-0.8), induce the expression of the O-methyltransferase with the optimized concentration of the inducer.

-

Cultivation: Continue the cultivation at the optimized temperature for a set period (e.g., 24-72 hours).

-

Sampling: Collect samples at regular intervals to monitor cell growth, glucose consumption, and product formation.

Extraction and Analysis of O-methyl-L-homoserine

-

Sample Preparation: Centrifuge the culture samples to separate the supernatant from the cell pellet. The product is expected to be secreted into the medium.

-

Derivatization (Optional but Recommended): For HPLC analysis with UV detection, derivatize the amino acid with a chromophore such as o-phthalaldehyde (OPA) or Fmoc-Cl.

-

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column to separate O-methyl-L-homoserine from other components in the culture supernatant.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification and quantification, use LC-MS to detect the exact mass of O-methyl-L-homoserine.

-

Part 4: Data Presentation and Expected Outcomes

The following table summarizes the expected production metrics at different stages of strain development.

| Strain | Key Genetic Modifications | L-homoserine Titer (g/L) | O-methyl-L-homoserine Titer (g/L) |

| Wild-type | None | < 0.1 | Not detectable |

| L-homoserine Producer | ΔthrB, ΔmetA, pTrc-thrA (feedback-resistant) | 10 - 30 | Not detectable |

| O-methyl-L-homoserine Producer | ΔthrB, ΔmetA, pTrc-thrA (feedback-resistant), pET-OMT | 10 - 25 | 1 - 5 (projected) |

Conclusion

This technical guide provides a roadmap for the rational design and implementation of a biosynthetic pathway for O-methyl-L-homoserine. By combining established metabolic engineering strategies for L-homoserine overproduction with the heterologous expression of a carefully selected O-methyltransferase, it is feasible to develop a microbial cell factory for the sustainable production of this valuable non-proteinogenic amino acid. The successful implementation of this pathway will not only provide a green alternative to chemical synthesis but also open up new avenues for the discovery and development of novel peptide-based drugs and biomaterials.

References

-

Metabolic engineering of Escherichia coli for the production of L-homoserine. This paper provides a comprehensive review of the strategies for engineering E. coli to overproduce L-homoserine, the precursor for O-methyl-L-homoserine.[Link]

-

Identification of a polyphenol O-methyltransferase with broad substrate flexibility in Streptomyces albidoflavus J1074. This article describes an O-methyltransferase with broad substrate specificity, which could be a candidate for the O-methylation of L-homoserine.[Link]

-

Insights into S-adenosyl-l-methionine (SAM)-dependent methyltransferase related diseases and genetic polymorphisms. This review provides a good overview of SAM-dependent methyltransferases, their mechanisms, and classification, which is relevant for selecting a candidate enzyme.[Link]

-

Heterologous Escherichia coli expression, purification and characterization of the GrmA aminoglycoside-resistance methyltransferase. This paper details the heterologous expression and purification of a methyltransferase in E. coli, providing a useful protocol template.[Link]

-

Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. This article describes analytical methods for detecting homoserine derivatives, which can be adapted for O-methyl-L-homoserine.[Link]

Methodological & Application

Application Note: Synthesis and Fmoc-Protection of O-Methyl-L-Homoserine

Executive Summary

O-methyl-L-homoserine (H-Hse(Me)-OH) is a highly valuable non-canonical amino acid utilized extensively in solid-phase peptide synthesis (SPPS) and targeted drug development. The introduction of a methoxy group via this building block enhances peptide stability, lipophilicity, and solubility[1]. To utilize this amino acid in standard SPPS workflows, the

This application note details a highly optimized, self-validating protocol for the Fmoc-protection of O-methyl-L-homoserine using Schotten-Baumann biphasic conditions. Designed for researchers and drug development professionals, this guide emphasizes mechanistic causality, stringent quality control, and scalable methodology.

Mechanistic Rationale & Strategy

The protection of amino acids requires precise control over nucleophilic acyl substitution to prevent unwanted side reactions.

-

Reagent Selection (Fmoc-OSu vs. Fmoc-Cl): We utilize N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) rather than Fmoc-chloride (Fmoc-Cl). Fmoc-Cl is highly reactive and can activate the carboxylate group of the amino acid if the pH drops, leading to the formation of mixed anhydrides and subsequent dipeptide oligomerization[3]. Fmoc-OSu is a milder, highly selective reagent that reacts smoothly with the

-amine, leaving water-soluble N-hydroxysuccinimide as a easily removable byproduct[4]. -

Solvent and Buffer System: The reaction is conducted in a biphasic mixture of Tetrahydrofuran (THF) and 10% aqueous Sodium Bicarbonate (NaHCO₃). The NaHCO₃ buffer maintains the pH around 8.5–9.0. This specific pH range is critical: it is basic enough to deprotonate the

-amine (ensuring it remains a potent nucleophile) but mild enough to prevent the rapid base-catalyzed hydrolysis of Fmoc-OSu or the premature cleavage of the newly formed Fmoc group[5]. -

Workup Logic (The "Double Extraction" Method): The isolation strategy relies on the pH-dependent solubility of the carboxylic acid[]. Under basic conditions, the product exists as a water-soluble sodium salt, allowing organic impurities to be washed away. Upon acidification, the product protonates, becomes lipophilic, and is cleanly extracted into an organic phase.

Reagent Specifications & Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |

| O-methyl-L-homoserine | 133.15 | 1.00 | 1.33 g (10.0 mmol) | Primary Substrate |

| NaHCO₃ | 84.01 | 2.50 | 2.10 g (25.0 mmol) | Base / pH Buffer |

| Fmoc-OSu | 337.33 | 1.05 | 3.54 g (10.5 mmol) | Protecting Reagent |

| Tetrahydrofuran (THF) | 72.11 | N/A | 30 mL | Organic Co-solvent |

| Milli-Q Water | 18.02 | N/A | 30 mL | Aqueous Solvent |

| HCl (10% aq) | 36.46 | N/A | ~15-20 mL | Acidifying Agent |

| Ethyl Acetate (EtOAc) | 88.11 | N/A | 180 mL total | Extraction Solvent |

Note: The molecular weight of the final product, Fmoc-O-methyl-L-homoserine (C₂₀H₂₁NO₅), is 355.39 g/mol [7].

Experimental Workflow

Workflow for the Fmoc-protection of O-methyl-L-homoserine via Schotten-Baumann conditions.

Step-by-Step Protocol

Phase 1: Substrate Activation

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.33 g (10.0 mmol) of O-methyl-L-homoserine in 30 mL of 10% w/v aqueous NaHCO₃.

-

Self-Validation Checkpoint: Ensure the amino acid is completely dissolved. The solution must be completely transparent. Verify the pH is between 8.5 and 9.0 using pH indicator paper. If the pH is too low, the amine will remain protonated and unreactive.

-

Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C for 15 minutes. Causality: Lowering the temperature mitigates the exothermic nature of the subsequent addition and suppresses the side-reaction of Fmoc-OSu hydrolysis.

Phase 2: Fmoc-OSu Addition and Reaction

-

Reagent Preparation: Dissolve 3.54 g (10.5 mmol, 1.05 eq) of Fmoc-OSu in 30 mL of anhydrous THF. Causality: Using a slight excess (1.05 eq) ensures complete conversion of the valuable amino acid without generating excessive Fmoc-

-alanine byproducts, which are difficult to purify[3]. -

Addition: Attach an addition funnel and add the Fmoc-OSu/THF solution dropwise to the vigorously stirring aqueous mixture over 30 minutes.

-

Self-Validation Checkpoint: Upon addition, the reaction mixture will turn milky and biphasic. This is expected as the hydrophobic Fmoc-OSu precipitates slightly before reacting.

-

Incubation: Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Continue stirring for 12–16 hours.

Phase 3: Orthogonal Workup & Isolation

-

Impurity Clearance: Transfer the reaction mixture to a separatory funnel. Add 30 mL of Milli-Q water to fully solubilize any precipitated inorganic salts. Extract the basic aqueous phase with Ethyl Acetate (2 × 30 mL).

-

Causality: At pH ~8.5, the target Fmoc-Hse(Me)-OH is a water-soluble sodium salt. This EtOAc wash selectively removes unreacted Fmoc-OSu and non-acidic byproducts (e.g., dibenzofulvene)[].

-

Action: Discard these initial organic layers.

-

-

Acidification: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0 °C. Slowly add 10% aqueous HCl dropwise under continuous stirring until the pH reaches 1.5–2.0.

-

Self-Validation Checkpoint: The solution will immediately become cloudy as the protonated Fmoc-O-methyl-L-homoserine precipitates or forms a viscous oil.

-

-

Product Extraction: Transfer the acidic mixture back to the separatory funnel. Extract with Ethyl Acetate (3 × 40 mL).

-

Action: Keep these organic layers, as they now contain the target product.

-

-

Drying & Concentration: Combine the acidic EtOAc extracts and wash with 50 mL of saturated NaCl (brine) to remove residual water and trace HCl. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, bath temp < 35 °C) to yield the crude product. Causality: Keeping the bath temperature below 35 °C prevents thermally induced degradation or premature Fmoc cleavage.

Troubleshooting & Quality Control

-

Incomplete Conversion: If TLC (Eluent: DCM/MeOH 9:1, visualized via UV and Ninhydrin) reveals unreacted primary amine (ninhydrin-positive spot at the baseline), the pH likely dropped below 8.0 during the reaction. In future runs, monitor the pH at the 2-hour mark and add additional NaHCO₃ if necessary.

-

Presence of Fmoc-

-alanine: If multiple UV-active spots appear during TLC, excess Fmoc-OSu may have degraded into Fmoc- -

Purification: While the double-extraction method typically yields >95% purity, ultra-high purity (>99%) for GMP peptide synthesis can be achieved by recrystallizing the crude solid from EtOAc/Hexanes or via flash column chromatography (Silica gel, utilizing a DCM to 5% MeOH/DCM gradient).

References

-

Fmoc-O-methyl-L-homoserine - Chem-Impex - chemimpex.com. Available at: 1

-

Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu - nbinno.com. Available at: 4

-

Fmoc - Lokey Lab Protocols - Wikidot - wikidot.com. Available at: 3

-

Fmoc-Hse(Me)-OH - Advanced ChemTech - advancedchemtech.com. Available at: 7

-

Questions about Fmoc protection using Fmoc-Osu : r/OrganicChemistry - Reddit - reddit.com. Available at: 5

-

Fluorenylmethyloxycarbonyl protecting group - Wikipedia - wikipedia.org. Available at: 2

-

Fmoc Amino Acids - BOC Sciences - bocsci.com. Available at:

Sources

Application Note: Metabolic Engineering of Escherichia coli for the Biosynthesis of O-Methyl-L-Homoserine (Methoxine)

Introduction and Mechanistic Rationale

O-Methyl-L-homoserine (OMHS), commonly referred to as methoxine, is a non-canonical amino acid (ncAA) characterized by the substitution of the thioether sulfur in methionine with an oxygen atom. Historically, OMHS has been identified as a cytotoxic byproduct in methylotrophic organisms—such as Pichia pastoris and Methylobacterium extorquens[1]—when grown on methanol. However, OMHS possesses significant industrial and pharmaceutical value. It is utilized as a critical structural moiety in the development of peptide therapeutics, including thrombopoietin (TPO) receptor antagonists[2], and serves as a versatile building block in click-chemistry and advanced structural biology.

The Engineering Strategy: Native Escherichia coli synthesizes methionine via the transsulfuration pathway, utilizing homoserine O-succinyltransferase (MetA) to activate L-homoserine into O-succinyl-L-homoserine. To repurpose E. coli as a microbial factory for OMHS, we must fundamentally rewire this metabolic node:

-

Targeted Pathway Deletion: We knock out metA and metB (cystathionine γ-synthase). Deleting metA eliminates the competing native flux toward O-succinyl-L-homoserine, while deleting metB prevents any residual transsulfuration activity from consuming intermediate metabolites.

-

Heterologous Pathway Insertion: We overexpress metX (homoserine O-acetyltransferase) to efficiently convert L-homoserine into O-acetyl-L-homoserine (OAHS).

-

Promiscuous Catalysis: We introduce the wild-type metY (O-acetylhomoserine sulfhydrylase, Cgl0653) from Corynebacterium glutamicum. While MetY natively uses sulfide to form homocysteine, it exhibits high promiscuity toward methanol. In the presence of supplemented methanol, MetY catalyzes the alkylation of OAHS to form OMHS[3].

Engineered metabolic pathway for O-methyl-L-homoserine (OMHS) biosynthesis in E. coli.

Quantitative Assessment of Enzyme Kinetics

Selecting the correct MetY variant is critical. Recent adaptive laboratory evolution (ALE) studies aimed at improving methanol tolerance in methylotrophs have identified mutated MetY variants (e.g., G419D in C. glutamicum or T34M in M. extorquens) that abolish OMHS formation to prevent cytotoxicity[1],[4]. Because our goal is the overproduction of OMHS, we must intentionally utilize the unevolved, wild-type MetY, which exhibits a ~100-fold higher OMHS formation rate compared to its evolved counterparts[3].

Table 1: Quantitative Comparison of MetY Variants for OMHS Production

| Enzyme Variant | Source Organism | Relative OMHS Formation Rate | Application in Metabolic Engineering |

| Wild-type MetY (Cgl0653) | C. glutamicum | 100% (Baseline) | Optimal for OMHS overproduction |

| Mutant MetY (G419D) | C. glutamicum | ~1% | Used for methanol tolerance (OMHS reduction) |

| Wild-type MetY | M. extorquens | High | Alternative for OMHS overproduction |

| Mutant MetY (T34M) | M. extorquens | Inactive | Used for methanol tolerance |

Experimental Protocols

End-to-end experimental workflow from strain engineering to LC-MS/MS analysis.

Protocol 1: CRISPR/Cas9-Mediated Strain Construction

Causality Focus: We utilize a two-plasmid CRISPR/Cas9 system (e.g., pCas/pTarget) rather than traditional Lambda Red recombination to ensure scarless deletions. This prevents the accumulation of antibiotic resistance cassettes or FRT/loxP scars, which can cause genetic instability during high-density fermentation.

-

gRNA Design: Design 20-bp gRNAs targeting the early coding sequences of metA and metB in E. coli BL21(DE3).

-

Donor DNA Preparation: Synthesize 500-bp homologous arms flanking the upstream and downstream regions of the target genes to serve as repair templates.

-

Transformation & Editing: Co-transform the pTarget plasmid (containing the gRNA and donor DNA) into E. coli harboring the pCas plasmid. Recover in LB medium containing 50 mg/L kanamycin and 34 mg/L chloramphenicol.

-

Self-Validation System: Screen transformants via colony PCR using primers external to the homologous arms. A successful deletion will yield a truncated PCR product. Critical Control: Sequence the amplicons to verify the absence of frameshift mutations in adjacent essential genes. Cure the plasmids via temperature shift (42°C) and sucrose counter-selection.

Protocol 2: Biphasic Fed-Batch Fermentation

Causality Focus: Methanol is inherently cytotoxic, causing membrane fluidization and protein denaturation. By employing a biphasic fermentation strategy, we decouple biomass accumulation from OMHS production. Achieving a high cell density prior to methanol introduction ensures the culture has the robust metabolic capacity required to handle solvent stress.

-

Seed Culture: Inoculate the engineered E. coli (ΔmetA ΔmetB + pET-metX-metY) into 50 mL of LB medium. Incubate overnight at 37°C, 250 rpm.

-

Biomass Phase: Transfer the seed culture to a 2L bioreactor containing 1L of M9 minimal medium supplemented with 20 g/L glucose. Maintain pH at 7.0 using 28% NH₄OH and dissolved oxygen (DO) above 30% via cascade control of agitation.

-

Induction & Methanol Feeding (Production Phase): Once the OD₆₀₀ reaches ~20, induce metX and metY expression with 0.5 mM IPTG. Simultaneously, initiate a continuous feed of 5% (v/v) methanol.

-

Expert Insight: Do not add methanol as a single bolus. Continuous feeding maintains a sub-lethal, steady-state intracellular methanol concentration, driving the MetY-catalyzed alkylation of OAHS forward without stalling cellular metabolism.

-

-

Self-Validation System: Run a parallel bioreactor with a ΔmetA ΔmetB strain lacking the metX/metY plasmid. This negative control validates that OMHS production is strictly dependent on the heterologous pathway and not endogenous E. coli promiscuity.

Protocol 3: Analytical Quantification via LC-MS/MS

Causality Focus: OMHS is an isomer of several cellular metabolites and shares structural similarities with methionine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM) is mandatory to distinguish OMHS from background biological noise.

-

Sample Preparation: Harvest 1 mL of fermentation broth. Centrifuge at 12,000 × g for 5 minutes. Extract intracellular OMHS by resuspending the cell pellet in 500 µL of cold methanol/acetonitrile/water (2:2:1, v/v/v). Lyse via sonication, centrifuge to pellet debris, and filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Chromatography: Inject 5 µL onto an HILIC column (e.g., Waters XBridge Amide). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transition for OMHS (e.g., [M+H]+ m/z 134.1 → m/z 88.0).

-

Self-Validation System: Generate a standard curve using commercially available OMHS. Spike a known concentration of the OMHS standard into the negative control lysate to calculate matrix effects and recovery rates, ensuring absolute quantification accuracy.

References

- Source: Microbial Cell Factories (via d-nb.info)

- Source: PMC (nih.gov)

- Source: PubMed (nih.gov)

- Effects of cgl0653 G1256A mutation (amino acid change of G419D)

- US20180193409A1 - Peptidyl tpor antagonists and uses thereof Source: Google Patents URL

Sources

- 1. Continuous Culture Adaptation of Methylobacterium extorquens AM1 and TK 0001 to Very High Methanol Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20180193409A1 - Peptidyl tpor antagonists and uses thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Adaptive laboratory evolution enhances methanol tolerance and conversion in engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to the Incorporation of Methyl Homoserine into Bioactive Peptides

Abstract

The strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to enhance the therapeutic properties of bioactive peptides.[1][2][3] Among these, O-methyl-L-homoserine (Hse(Me)), a homolog of serine, provides a unique combination of increased hydrophobicity and conformational flexibility.[4] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of methyl homoserine into peptide sequences. We will delve into the rationale behind its use, focusing on its impact on peptide stability and bioactivity. Detailed, field-proven protocols for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) are provided, alongside robust methods for the purification and in-depth characterization of the final methyl homoserine-containing peptide. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of methyl homoserine to advance their peptide-based therapeutic programs.

Introduction: The Rationale for Non-Canonical Amino Acids in Peptide Therapeutics